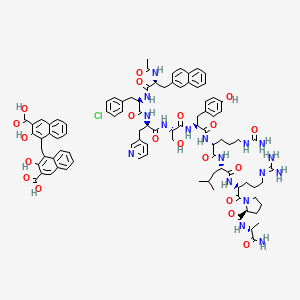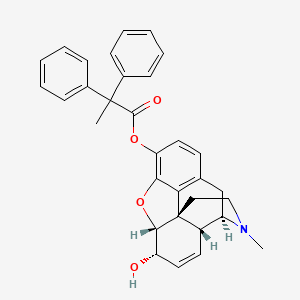
Morphine phenylpropionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Morphine phenylpropionate is a derivative of morphine, an opiate alkaloid found naturally in the opium poppy (Papaver somniferum). Morphine is widely known for its potent analgesic properties and is used primarily for pain management. This compound, like other morphine derivatives, is designed to enhance certain pharmacological properties or reduce side effects associated with morphine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of morphine phenylpropionate typically involves the esterification of morphine with phenylpropionic acid. This reaction can be catalyzed by acid or base catalysts. The general reaction conditions include:
Reactants: Morphine and phenylpropionic acid
Catalysts: Acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
Solvent: Organic solvents like dichloromethane or toluene
Temperature: Typically conducted at room temperature or slightly elevated temperatures
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Extraction of Morphine: Morphine is extracted from opium poppy latex.
Esterification: Morphine is reacted with phenylpropionic acid under controlled conditions.
Purification: The product is purified using techniques like recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Morphine phenylpropionate undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to morphine or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can modify the phenylpropionate moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Produces reduced morphine derivatives.
Substitution: Produces substituted morphine derivatives with modified pharmacological properties.
Wissenschaftliche Forschungsanwendungen
Morphine phenylpropionate has various applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its interactions with opioid receptors and its effects on cellular signaling pathways.
Medicine: Explored for its potential as an analgesic with modified pharmacokinetics and reduced side effects.
Industry: Used in the development of new pain management drugs and formulations.
Wirkmechanismus
Morphine phenylpropionate exerts its effects by binding to opioid receptors in the central and peripheral nervous systems. The primary molecular targets are the mu-opioid receptors, which mediate analgesic effects. Upon binding, it activates G-protein coupled receptors, leading to inhibition of adenylate cyclase, reduced cyclic AMP levels, and decreased neuronal excitability. This results in pain relief and other pharmacological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morphine: The parent compound with potent analgesic properties.
Codeine: A less potent analgesic but with better oral bioavailability.
Oxymorphone: A more potent derivative with higher affinity for opioid receptors.
Hydromorphone: Known for its high potency and rapid onset of action.
Uniqueness
Morphine phenylpropionate is unique due to its esterified structure, which can alter its pharmacokinetics and pharmacodynamics. This modification can potentially lead to differences in absorption, distribution, metabolism, and excretion compared to other morphine derivatives. The phenylpropionate moiety may also influence its interaction with opioid receptors, potentially offering a different therapeutic profile.
Eigenschaften
CAS-Nummer |
177714-81-7 |
|---|---|
Molekularformel |
C32H31NO4 |
Molekulargewicht |
493.6 g/mol |
IUPAC-Name |
[(4R,4aR,7S,7aR,12bS)-7-hydroxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] 2,2-diphenylpropanoate |
InChI |
InChI=1S/C32H31NO4/c1-31(21-9-5-3-6-10-21,22-11-7-4-8-12-22)30(35)36-26-16-13-20-19-24-23-14-15-25(34)29-32(23,17-18-33(24)2)27(20)28(26)37-29/h3-16,23-25,29,34H,17-19H2,1-2H3/t23-,24+,25-,29-,32-/m0/s1 |
InChI-Schlüssel |
TYTMPAASAKOSMS-HQZAJNPZSA-N |
Isomerische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=C4C5=C(C[C@@H]6[C@H]7[C@]5(CCN6C)[C@@H](O4)[C@H](C=C7)O)C=C3 |
Kanonische SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OC3=C4C5=C(CC6C7C5(CCN6C)C(O4)C(C=C7)O)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




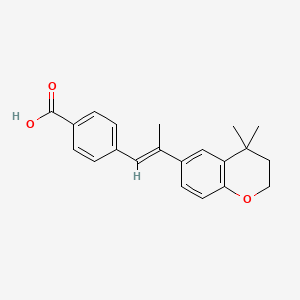

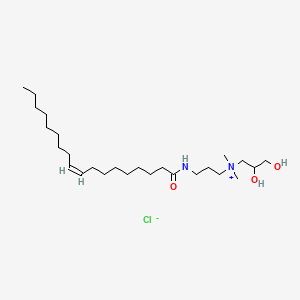

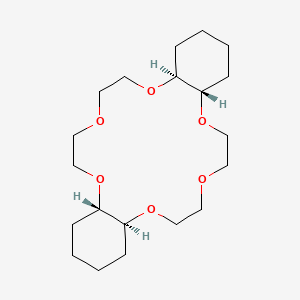
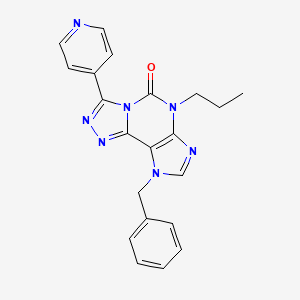
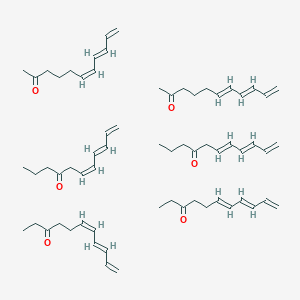
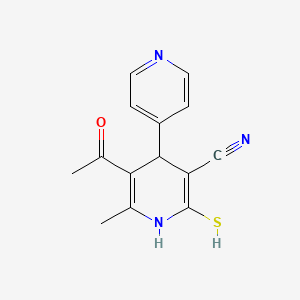


![[(3S,3aR,6S,6aS)-3-(benzylamino)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12777237.png)
